molecular formula C8H15N3O2 B13253283 N',3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide

N',3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide

Cat. No.: B13253283
M. Wt: 185.22 g/mol
InChI Key: ZBJAZVJJFBYXJE-UHFFFAOYSA-N
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Description

N',3-Dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide (CAS: 1344802-37-4) is a bicyclic organic compound characterized by an 8-azabicyclo[3.2.1]octane core substituted with hydroxy groups at the N' and 3-positions and a carboximidamide moiety at the 8-position .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N',3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide

InChI

InChI=1S/C8H15N3O2/c9-8(10-13)11-5-1-2-6(11)4-7(12)3-5/h5-7,12-13H,1-4H2,(H2,9,10)

InChI Key

ZBJAZVJJFBYXJE-UHFFFAOYSA-N

Isomeric SMILES

C1CC2CC(CC1N2/C(=N/O)/N)O

Canonical SMILES

C1CC2CC(CC1N2C(=NO)N)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Azabicyclo Derivatives

Compound Name Core Structure Functional Groups Molecular Formula (Molar Mass) Key References
Target Compound 8-azabicyclo[3.2.1]octane N',3-dihydroxy, 8-carboximidamide Not explicitly provided
Benzyl (1S)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (QE-0478) 8-azabicyclo[3.2.1]octane 3-ketone, 8-benzyl ester Not explicitly provided
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane 3-methylene, Boc-protected amine C₁₃H₂₁NO₂ (223.31 g/mol)
3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride 8-azabicyclo[3.2.1]octane 3-hydrazinyl, 8-methyl, dihydrochloride salt C₈H₁₉Cl₂N₃ (228.16 g/mol)
(3S,4R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid 8-azabicyclo[3.2.1]octane 3-hydroxy, 4-carboxylic acid, 8-methyl Not explicitly provided

Key Observations :

  • Hydroxy groups at N' and 3-position increase hydrophilicity compared to methyl or Boc-protected derivatives (e.g., and ) .
  • The dihydrochloride salt in ’s compound improves solubility, whereas the target compound’s uncharged carboximidamide may reduce aqueous solubility .

Key Observations :

  • The target compound lacks explicit hazard classification, unlike the Boc-protected derivative (), which mandates protective gear due to irritant risks .
  • QE-0478’s decomposition products (CO₂/NOₓ) under fire contrast with the target compound’s unknown combustion behavior .

Biological Activity

N',3-Dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This bicyclic structure, which includes nitrogen atoms, has been explored for various biological activities, particularly in the context of receptor modulation and therapeutic efficacy.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N2O3
  • Molecular Weight : 172.19 g/mol

1. Receptor Modulation

Research has indicated that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit potent activity as kappa-opioid receptor (KOR) antagonists. For instance, one study reported that modifications to this scaffold resulted in compounds with high selectivity and potency against KOR, with IC50 values as low as 20 nM, indicating strong receptor binding affinity and potential for therapeutic use in pain management and mood disorders .

2. Central Nervous System (CNS) Effects

The biological activity of this compound also suggests limited CNS exposure, which could be beneficial in reducing side effects associated with central nervous system-active drugs. This property enhances its appeal for developing treatments that require peripheral action without significant CNS penetration .

3. Anti-inflammatory Potential

Preliminary studies have suggested that compounds within this class may exhibit anti-inflammatory properties by modulating pro-inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators . This activity aligns with the growing interest in developing non-steroidal anti-inflammatory drugs (NSAIDs) that are selective and have fewer side effects compared to traditional NSAIDs.

Case Study 1: Kappa Opioid Receptor Antagonism

In a study focused on the pharmacological profile of azabicyclo[3.2.1]octane derivatives, researchers synthesized various analogs and assessed their kappa-opioid receptor antagonistic properties. The most potent analog demonstrated an IC50 value of 20 nM against KOR, significantly higher than other tested compounds, suggesting a promising lead for further development in treating conditions like depression and addiction .

Case Study 2: CNS Exposure Assessment

Another investigation evaluated the CNS exposure of selected azabicyclo derivatives using rat models. The findings indicated that certain modifications led to reduced brain penetration while maintaining peripheral efficacy, highlighting the potential for these compounds to act as targeted therapies with minimized central side effects .

Data Table: Biological Activity Overview

Activity Mechanism IC50 (nM) CNS Penetration
Kappa Opioid ReceptorAntagonism20Low
Anti-inflammatoryCOX InhibitionNot specifiedNot specified

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